3-bromo-4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
3-bromo-4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-5-3-11-9-8(6(5)2)7(10)4-12-9/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOHZYIIWPXIHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1C)C(=CN2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or primary amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
3-bromo-4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other protein targets.
Biological Studies: The compound and its derivatives are studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and cellular pathways.
Material Science: The compound can be used in the synthesis of organic materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-bromo-4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
Key differences between the target compound and analogs arise from substituent positions and functional groups:
Key Observations:
- Substituent Position : Bromine at C3 (target) vs. C5 (analogs) alters electronic distribution and reactivity. For example, C3-bromo derivatives are more reactive in Suzuki-Miyaura couplings due to favorable boronation sites .
- Functional Groups : The aldehyde in compound 9 enables nucleophilic additions, while methyl groups in the target compound favor hydrophobic interactions in drug design .
Solubility and Pharmacokinetic Considerations
Thieno[2,3-b]pyridines (sulfur-containing analogs) face aqueous solubility challenges, often requiring cyclodextrin formulations for in vivo studies . Replacing sulfur with nitrogen (as in pyrrolo[2,3-b]pyridines) improves solubility, but methyl groups in the target compound may counteract this by increasing hydrophobicity. For example:
- Thieno[2,3-b]pyridines: Require solubilizing agents (e.g., HP-β-CD) for pharmacokinetic studies .
- Pyrrolo[2,3-b]pyridines : Derivatives with polar groups (e.g., morpholine in compound 3) exhibit better solubility than methylated analogs .
Biological Activity
3-Bromo-4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has gained attention in medicinal chemistry for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a fused pyrrole and pyridine ring system with bromine and methyl substituents. Its molecular formula is , and it has a molecular weight of approximately 200.09 g/mol. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.
Research indicates that this compound exhibits significant inhibitory effects on various kinases, particularly fibroblast growth factor receptors (FGFRs). These receptors are crucial in mediating cellular signaling pathways associated with cancer progression.
Inhibition of FGFRs
- Potency : Studies have shown that derivatives of pyrrolo[2,3-b]pyridine can inhibit FGFR1, FGFR2, and FGFR3 with IC50 values ranging from nanomolar to micromolar concentrations. For example, derivative 4h demonstrated IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2 in vitro .
- Mechanism : The inhibition occurs through binding to the ATP-binding site of the receptor, blocking downstream signaling pathways essential for tumor cell proliferation and survival .
Biological Activity
The biological activity of this compound extends beyond kinase inhibition:
Anticancer Properties
- Cell Proliferation : In vitro studies have shown that this compound can significantly inhibit the proliferation of various cancer cell lines, including breast cancer cells (4T1) .
- Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins .
Migration and Invasion
Research indicates that this compound reduces the migration and invasion capabilities of cancer cells, which is crucial for metastasis prevention .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on FGFR Inhibition :
- SAR Studies :
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀BrN |
| Molecular Weight | 200.09 g/mol |
| FGFR1 IC50 | 7 nM |
| FGFR2 IC50 | 9 nM |
| Anticancer Activity | Significant inhibition of cell proliferation |
| Induction of Apoptosis | Yes |
| Effect on Migration/Invasion | Inhibitory |
Q & A
Q. What are the standard synthetic routes for preparing 3-bromo-4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine?
The synthesis typically involves bromination of a pre-functionalized pyrrolo[2,3-b]pyridine core. For example:
- Step 1 : Methylation of the pyrrole nitrogen using NaH and methyl iodide in THF (yield: ~75%) .
- Step 2 : Bromination at the 3-position using N-bromosuccinimide (NBS) under controlled conditions .
- Purification : Silica gel chromatography or crystallization (e.g., dichloromethane/ethyl acetate gradients) is employed to isolate the product . Key characterization tools include ¹H/¹³C NMR for verifying substitution patterns and HRMS for confirming molecular weight .
Q. How is structural characterization performed for brominated pyrrolo[2,3-b]pyridine derivatives?
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ ~8.8–9.3 ppm correspond to aromatic protons on the pyridine ring. Methyl groups (e.g., 4,5-dimethyl) appear as singlets at δ ~2.3–2.5 ppm .
- ¹³C NMR : Carbon signals for bromine-substituted carbons are typically deshielded (δ ~110–125 ppm) .
- Mass Spectrometry : HRMS confirms the molecular ion ([M+H]+) with <2 ppm error .
Q. What are common reactions involving the bromine substituent in this compound?
The bromine atom is a versatile site for cross-coupling reactions :
- Suzuki-Miyaura Coupling : Substitution with aryl/heteroaryl boronic acids (e.g., 4-trifluoromethylphenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH (yields: 74–96%) .
- Buchwald-Hartwig Amination : Introduction of amines via palladium catalysis .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the pyrrolo[2,3-b]pyridine core be addressed?
Regioselectivity depends on electronic and steric factors:
- Electron-deficient positions (e.g., C-3) favor nucleophilic substitution due to bromine’s electron-withdrawing effect.
- Directed metalation : Use of directing groups (e.g., nitro at C-3) to control cross-coupling sites .
- Optimized reaction conditions : Lower temperatures (0°C to rt) and inert atmospheres (argon) improve selectivity .
Q. What structure-activity relationships (SAR) are observed for derivatives of this compound in kinase inhibition?
SAR studies reveal:
Q. How can contradictory data on reaction yields be resolved during scale-up synthesis?
Discrepancies often arise from:
- Catalyst loading : Excess Pd(PPh₃)₄ (>10 mol%) may degrade, reducing Suzuki coupling efficiency .
- Purification methods : Flash chromatography vs. crystallization can affect purity and yield (e.g., 36% vs. 75% in methylation steps) .
- Moisture sensitivity : NaH-mediated reactions require anhydrous conditions to prevent side reactions .
Q. What mechanistic insights explain the antitumor activity of this compound’s derivatives?
Derivatives induce apoptosis via:
- CDK1 inhibition : Disruption of cell cycle progression (G2/M arrest) .
- Survivin downregulation : Reduced Thr³⁴-phosphorylated survivin levels correlate with caspase-3 activation .
- Synergy with paclitaxel : Combined treatment enhances cytotoxicity by 40–60% in vitro .
Methodological Recommendations
- Synthetic Optimization : Use Raney Nickel for nitro group reduction to amines (3–4 h under H₂) .
- Biological Assays : Prioritize kinase profiling panels (e.g., Eurofins DiscoverX) to identify off-target effects.
- Data Validation : Cross-reference NMR assignments with computational tools (e.g., ACD/Labs) to resolve signal overlap .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
